molecular formula C19H19N3O3S3 B11038165 4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

Cat. No.: B11038165
M. Wt: 433.6 g/mol
InChI Key: YUUWOCCOISNCRI-UHFFFAOYSA-N
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Description

4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a benzenesulfonamide group

Properties

Molecular Formula

C19H19N3O3S3

Molecular Weight

433.6 g/mol

IUPAC Name

4-[(6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C19H19N3O3S3/c1-19(2)17-15(13-5-4-6-14(25-3)16(13)22-19)18(27-26-17)21-11-7-9-12(10-8-11)28(20,23)24/h4-10,22H,1-3H3,(H2,20,23,24)

InChI Key

YUUWOCCOISNCRI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)N)SS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Biological Activity

The compound 4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide represents a novel class of organic molecules with significant potential in medicinal chemistry. Its unique structural features, including a quinoline core and dithiolo functionalities, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Quinoline Core : Known for various biological activities, including antibacterial and anticancer properties.
  • Dithiolo Group : Contributes to the compound's reactivity and potential therapeutic effects.
  • Sulfonamide Moiety : Often associated with antimicrobial activity.

Molecular Details

PropertyValue
Molecular FormulaC20H20N2O2S2
Molecular Weight384.5 g/mol
IUPAC Name8-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
InChI KeyPUNYVTVCAHDRPQ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that derivatives of dithioloquinolines exhibit significant anticancer properties. For instance, compounds similar to This compound have shown potent cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on several cancer cell lines. The results indicated IC50 values ranging from 5 to 10 nM for some derivatives, highlighting their potential as effective anticancer agents:

CompoundIC50 (nM)Cancer Cell Line
Compound A5MCF-7 (Breast)
Compound B8A549 (Lung)
Compound C10HeLa (Cervical)

Antimicrobial Activity

The sulfonamide component is known for its antibacterial properties. Preliminary screening of related compounds has shown moderate to strong activity against various bacterial strains.

Antibacterial Screening Results

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak

Mechanistic Studies

Mechanistic studies indicate that compounds with similar structures disrupt microtubule formation and induce apoptosis in cancer cells. This disruption leads to cell cycle arrest and eventual cell death.

Research has highlighted the following mechanisms:

  • Microtubule Destabilization : Compounds interfere with microtubule dynamics.
  • Caspase Activation : Induction of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Cells are halted in the mitotic phase due to disrupted spindle formation.

Pharmacological Potential

The unique combination of structural features in This compound suggests it could serve as a lead compound for further drug development. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics.
  • Anticancer Therapeutics : Targeting specific cancer types through tailored modifications.
  • Material Science Applications : Due to its electronic properties.

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